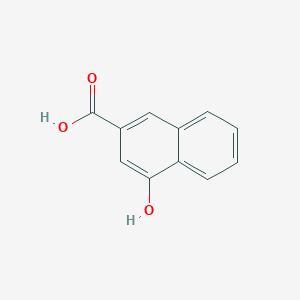

4-Hydroxy-2-naphthoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOAVQYSSKOCQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1573-91-7 | |

| Record name | 4-hydroxynaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxy-2-naphthoic acid, a valuable building block in medicinal chemistry and materials science. This document details the core synthetic pathways, providing in-depth experimental protocols and quantitative data to support research and development efforts.

Core Synthesis Pathway: Carboxylation of 1,3-Dihydroxynaphthalene

The primary and most direct route for the synthesis of this compound involves the regioselective carboxylation of 1,3-dihydroxynaphthalene, also known as naphthoresorcinol. This method is based on the principles of the Kolbe-Schmitt reaction, a well-established industrial process for the synthesis of aromatic hydroxy acids.[1][2] The reaction proceeds by heating the sodium or potassium salt of 1,3-dihydroxynaphthalene with carbon dioxide under pressure.

The regiochemistry of the carboxylation of naphthols is highly sensitive to reaction conditions such as temperature, pressure, and the choice of alkali metal.[1] While the synthesis of other isomers like 3-hydroxy-2-naphthoic acid and 2-hydroxy-1-naphthoic acid from 2-naphthol is well-documented, the synthesis of the this compound isomer requires the specific 1,3-dihydroxy substitution pattern of the starting material to direct the carboxylation to the desired position.

A key historical reference for the synthesis of 4-hydroxy-2-naphthoic acids is the 1943 paper by Haworth, Jones, and Way. While the full experimental details from this specific publication are not widely available in digital archives, the general principles of the Kolbe-Schmitt reaction provide a strong foundation for a viable synthetic protocol.

Logical Pathway for Synthesis

The logical pathway for the synthesis of this compound via the carboxylation of 1,3-dihydroxynaphthalene is illustrated below.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of a hydroxynaphthoic acid via the Kolbe-Schmitt reaction, adapted for the synthesis of this compound from 1,3-dihydroxynaphthalene.

Materials:

-

1,3-Dihydroxynaphthalene (Naphthoresorcinol)

-

Potassium Hydroxide (KOH)

-

Carbon Dioxide (CO2), high pressure

-

Sulfuric Acid (H2SO4) or Hydrochloric Acid (HCl)

-

Anhydrous solvent (e.g., toluene, xylene)

-

Water

Procedure:

-

Formation of the Potassium Salt: In a high-pressure autoclave reactor, 1,3-dihydroxynaphthalene is suspended in an anhydrous, high-boiling point solvent. An equimolar amount of potassium hydroxide is added. The mixture is heated under reflux with a Dean-Stark trap to azeotropically remove the water formed during the salt formation.

-

Carboxylation: After complete removal of water, the reactor is sealed and pressurized with carbon dioxide to a pressure of 5-10 atm. The reaction mixture is then heated to a temperature in the range of 150-200 °C. The reaction is maintained at this temperature and pressure for several hours with vigorous stirring.

-

Work-up and Isolation: The reactor is cooled, and the excess CO2 pressure is carefully released. The solid product, the potassium salt of this compound, is filtered and washed with a small amount of the anhydrous solvent.

-

Acidification: The potassium salt is then dissolved in water and acidified with a mineral acid (e.g., dilute H2SO4 or HCl) to a pH of approximately 2-3.

-

Purification: The precipitated crude this compound is collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Quantitative Data

Due to the limited access to the full text of the primary literature, a comprehensive table of quantitative data from various sources is not available at this time. However, based on analogous Kolbe-Schmitt reactions for other hydroxynaphthoic acids, the following table provides expected ranges for key reaction parameters and potential yields.

| Parameter | Value | Reference |

| Starting Material | 1,3-Dihydroxynaphthalene | General Knowledge |

| Reagents | KOH, CO2 | [1] |

| Solvent | Anhydrous high-boiling point solvent | General Knowledge |

| Temperature | 150 - 200 °C | [1] |

| Pressure | 5 - 10 atm | General Knowledge |

| Reaction Time | 4 - 8 hours | General Knowledge |

| Yield | 60 - 80% (expected) | Analogy to similar reactions |

| Melting Point | Not reported | |

| Appearance | Crystalline solid | General Knowledge |

Alternative Synthesis Pathways

While the direct carboxylation of 1,3-dihydroxynaphthalene is the most straightforward approach, other potential, albeit more complex, multi-step synthesis routes could be envisioned. These might involve the introduction of the carboxyl group via a Grignard reaction with a suitably protected and halogenated dihydroxynaphthalene derivative, or through the oxidation of a corresponding methyl or formyl precursor. However, these routes would likely involve more steps and potentially lower overall yields.

Conclusion

The synthesis of this compound is achievable through the well-established Kolbe-Schmitt carboxylation of 1,3-dihydroxynaphthalene. The key to a successful synthesis lies in the careful control of reaction parameters, particularly temperature, pressure, and the exclusion of water, to ensure the desired regioselectivity and high yield. The provided experimental protocol and workflow offer a solid foundation for researchers to develop a robust and efficient synthesis of this valuable compound. Further investigation into the original work by Haworth, Jones, and Way is recommended to obtain more precise experimental details and optimize the reaction conditions.

References

In-Depth Technical Guide: Physicochemical Properties of 4-Hydroxy-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Hydroxy-2-naphthoic acid, a significant compound in chemical and pharmaceutical research. The information is presented to be a valuable resource for laboratory work, drug development, and scientific research.

Core Properties and Identification

This compound is an aromatic carboxylic acid. Its structure, consisting of a naphthalene ring substituted with both a hydroxyl and a carboxyl group, dictates its chemical behavior and physical properties.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1573-91-7[1][2] |

| Molecular Formula | C₁₁H₈O₃[1][3] |

| Molecular Weight | 188.18 g/mol [1][3] |

| Canonical SMILES | O=C(O)C1=CC(O)=C2C=CC=CC2=C1[1] |

| Appearance | Off-white to yellow solid[4] |

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound. These values are crucial for predicting its behavior in various experimental and biological systems.

| Property | Value | Reference |

| Melting Point | 182-183 °C | [2] |

| Boiling Point | 411.6 °C at 760 mmHg | [3] |

| Density | 1.399 g/cm³ | [3] |

| pKa (Predicted) | 4.08 ± 0.30 | |

| logP (XLogP3) | 2.24 | [3] |

Solubility Profile:

-

Water: Insoluble in cold water.[5] The presence of both a polar hydroxyl and a carboxylic acid group suggests some aqueous solubility, which is likely enhanced at higher pH when the carboxylic acid is deprotonated.

-

Organic Solvents: Freely soluble in alcohol and diethyl ether.[5] It is expected to be soluble in other polar organic solvents like DMSO and acetone.

Spectral Properties

Expected Infrared (IR) Spectroscopy Peaks

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3300–2500 (broad) | O–H stretch | Carboxylic Acid[6] |

| 3500–3200 (broad) | O–H stretch | Phenol (H-bonded)[7] |

| 3100–3000 | C–H stretch | Aromatic[6] |

| 1760–1690 (strong) | C=O stretch | Carboxylic Acid[6] |

| 1600–1400 | C–C stretch | Aromatic Ring[6] |

| 1320–1210 | C–O stretch | Carboxylic Acid, Phenol[6] |

Expected ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Proton Environment |

| ~12.0 - 13.0 | -COOH |

| ~9.0 - 10.0 | -OH (Phenolic) |

| ~7.0 - 8.5 | Aromatic protons |

Expected ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Carbon Environment |

| ~170 - 185 | -COOH (Carbonyl)[8] |

| ~115 - 150 | Aromatic carbons[8] |

Expected UV-Vis Absorption The naphthoic acid structure provides a chromophore that is expected to absorb UV light. The presence of the hydroxyl group as an auxochrome is likely to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted 2-naphthoic acid.[9] For reference, 2-naphthoic acid has absorption maxima at 236 nm, 280 nm, and 334 nm.[10]

Biological Activity and Signaling Pathway

This compound has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor involved in regulating the expression of genes associated with xenobiotic metabolism, cell cycle, and immune response. Upon binding to ligands like this compound, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs), thereby initiating the transcription of target genes such as CYP1A1 and CYP1B1.[11][12]

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.

-

Heating: The sample is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid mass turns into a clear liquid (T₂) are recorded.

-

Reporting: The melting point is reported as the range T₁ – T₂.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the concentration of a saturated solution at a specific temperature.

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE).

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is used for accurate quantification.

-

Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).

-

Solution Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol if solubility is low. The ionic strength is kept constant using an inert salt like KCl.

-

Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the inflection point of the first derivative of the titration curve.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

-

Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., PBS at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the layers to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two immiscible layers until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.

-

Quantification: The concentration of this compound in both the n-octanol and the aqueous layers is determined using a suitable analytical technique like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

General Workflow for Biological Activity Assessment

The discovery of this compound as an AhR agonist exemplifies a common workflow in drug discovery and chemical biology, which moves from broad screening to specific mechanism-of-action studies.

Safety and Handling

While a specific, detailed safety data sheet (SDS) for this compound should always be consulted, general precautions for handling aromatic carboxylic acids should be followed:

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.

Conclusion

This compound is a well-characterized compound with defined physicochemical properties that make it a subject of interest in medicinal chemistry and material science. Its role as an agonist for the Aryl Hydrocarbon Receptor highlights its potential for biological activity and warrants further investigation into its effects on cellular pathways. The experimental protocols and data presented in this guide serve as a foundational resource for professionals working with this compound.

References

- 1. This compound 98% | CAS: 1573-91-7 | AChemBlock [achemblock.com]

- 2. This compound | CAS#:1573-91-7 | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 1-Hydroxy-2-naphthoic acid = 97.0 86-48-6 [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. UV-Vis Spectrum of 2-Naphthoic Acid | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

- 12. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Hydroxy-2-naphthoic Acid (CAS: 1573-91-7)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 4-Hydroxy-2-naphthoic acid, a molecule of interest for its biological activity. It consolidates key physicochemical properties, safety data, known biological interactions, and detailed experimental protocols to support ongoing and future research endeavors.

Physicochemical Properties

This compound is an off-white to yellow solid compound.[1] Its core properties are summarized below, providing essential data for experimental design, formulation, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈O₃ | [2][3][4] |

| Molecular Weight | 188.18 g/mol | [1][2][5] |

| Exact Mass | 188.04700 u | [2][5] |

| Melting Point | 182-183 °C | [2][6] |

| Boiling Point | 411.6 ± 28.0 °C at 760 mmHg (Predicted) | [2][3][5][6] |

| Density | 1.399 ± 0.06 g/cm³ (Predicted) | [2][3][5][6] |

| Flash Point | 216.9 °C | [2][3][5] |

| Vapor Pressure | 0 mmHg at 25°C | [2][3][5] |

| LogP (Octanol/Water) | 2.24360 | [2][5] |

| Refractive Index | 1.716 | [2][3][5] |

| Polar Surface Area (PSA) | 57.53 Ų | [2][5] |

| Appearance | Off-white to yellow solid | [1] |

| Purity | 95% - 99.67% (Commercially available) | [1][2][4][7] |

| Storage Temperature | Refrigerator (2-8°C) or -20°C for long term | [1][6][7] |

Safety and Toxicological Profile

Understanding the hazard profile of a compound is critical for safe handling and experimental conduct. This compound is classified with GHS07 pictograms, indicating it can be harmful.[7]

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [7] |

| Signal Word | Warning | [7] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [7] |

| Precautionary Statements | P261: Avoid breathing dust. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][8] |

| First Aid Measures | Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention. Skin Contact: Wash off immediately with soap and plenty of water. Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Ingestion: Clean mouth with water and get medical attention. | [8][9] |

Biological Activity and Signaling Pathways

This compound (4-HNA) has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR).[10][11][12] The AhR is a ligand-activated transcription factor involved in regulating genes for xenobiotic metabolism, immune responses, and cellular differentiation.

Upon binding, 4-HNA activates the AhR, leading to the induction of cytochrome P450 enzymes CYP1A1 and CYP1B1.[10][11][12] Studies have shown that while 4-HNA is less potent than the microbial-derived metabolite 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), it can induce a maximal, TCDD-like response for CYP1B1 in both young adult mouse colonic (YAMC) and human Caco2 colon cancer cells.[10][11][12] The induction of these genes by 4-HNA was confirmed to be AhR-dependent, as the response was absent in AhR-deficient YAMC cells created using CRISPR/Cas9 technology.[10][11][12]

This activity suggests potential applications in fields where AhR modulation is therapeutically relevant. The signaling cascade is visualized below.

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and biological evaluation of this compound.

Synthesis Protocol (General Approach)

The synthesis of hydroxy-naphthoic acids can be achieved through various routes. A classical approach involves the carboxylation of a corresponding naphthol.[13] Modern variations may utilize microwave assistance to improve reaction times and yields, as seen in the synthesis of related derivatives.[14]

Objective: To synthesize this compound.

Materials:

-

1,3-Naphthalenediol (or other suitable precursor)

-

Potassium bicarbonate (KHCO₃)

-

Glycerol

-

Carbon dioxide (CO₂) source under pressure

-

Hydrochloric acid (HCl) for acidification

-

Suitable solvents for reaction and recrystallization (e.g., water, ethanol)

-

High-pressure reactor (autoclave)

Methodology (Kolbe-Schmitt type reaction):

-

Preparation: In a high-pressure reactor, thoroughly mix 1,3-Naphthalenediol with a molar excess of dry potassium bicarbonate in glycerol.

-

Carboxylation: Seal the reactor and pressurize with carbon dioxide gas. Heat the mixture under pressure. Reaction conditions (temperature, pressure, time) must be optimized but typically range from 150-250°C for several hours.

-

Work-up: After cooling the reactor, release the pressure safely. Transfer the reaction mixture to a beaker and dilute with water.

-

Purification: Filter the solution to remove any insoluble impurities. Acidify the filtrate with concentrated hydrochloric acid until precipitation of the crude product is complete.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

-

Recrystallization: Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Melting Point, HPLC, and Spectroscopy (NMR, IR).

Analytical Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized compounds.

Objective: To determine the purity of a this compound sample.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Trifluoroacetic acid (TFA) or Formic acid

-

HPLC system with a UV detector and a C18 reverse-phase column

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Filter and degas both mobile phases before use.

-

-

Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to a working concentration (e.g., 50 µg/mL).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

Gradient: A typical gradient might be:

-

0-2 min: 5% B

-

2-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B

-

-

-

Data Analysis: Integrate the peak areas from the resulting chromatogram. Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Biological Protocol: Cell-Based AhR Activation Assay

This protocol details an in-vitro experiment to measure the ability of 4-HNA to induce AhR target gene expression.[10][11]

Objective: To quantify the induction of CYP1A1 mRNA in response to 4-HNA treatment in a human cell line (e.g., Caco2).

Materials:

-

Caco2 cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in DMSO)

-

TCDD (positive control, dissolved in DMSO)

-

DMSO (vehicle control)

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix and primers for CYP1A1 and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Methodology:

-

Cell Culture: Culture Caco2 cells in appropriate flasks until they reach ~80% confluency. Seed the cells into 12-well plates and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of 4-HNA (e.g., 1 µM to 50 µM), a positive control (e.g., 10 nM TCDD), and a vehicle control (DMSO, concentration matched to the highest 4-HNA dose). Incubate for a set period (e.g., 18-24 hours).

-

RNA Extraction: After incubation, wash the cells with PBS and lyse them directly in the wells. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

-

cDNA Synthesis: Quantify the RNA concentration and assess its purity. Synthesize complementary DNA (cDNA) from an equal amount of RNA from each sample using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for CYP1A1 and the housekeeping gene, and a qPCR master mix.

-

Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.

Experimental Workflows

Visualizing workflows can clarify complex experimental sequences. The following diagrams illustrate the analytical and biological testing processes for 4-HNA.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | CAS#:1573-91-7 | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. This compound 98% | CAS: 1573-91-7 | AChemBlock [achemblock.com]

- 5. echemi.com [echemi.com]

- 6. This compound CAS#: 1573-91-7 [m.chemicalbook.com]

- 7. This compound | 1573-91-7 [sigmaaldrich.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 5. Synthesis of 4-hydroxy-2-naphthoic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-hydroxy-naphthalene-2-carboxylic acid: Discovery and History

Introduction

4-hydroxy-naphthalene-2-carboxylic acid, a member of the hydroxynaphthoic acid family, is an aromatic organic compound with the chemical formula C₁₁H₈O₃. While not as extensively studied as some of its isomers, such as 3-hydroxy-2-naphthoic acid, it serves as a valuable chemical intermediate and has demonstrated biological activity. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and biological significance of 4-hydroxy-naphthalene-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The exploration of hydroxynaphthoic acids is intrinsically linked to the development of the Kolbe-Schmitt reaction in the latter half of the 19th century, a pivotal method for the synthesis of aromatic hydroxy acids. While the most common isomers produced from the carboxylation of 2-naphthol are 2-hydroxy-1-naphthoic acid and 3-hydroxy-2-naphthoic acid, the synthesis of other isomers required alternative or modified synthetic strategies.

The first specific synthesis of 4-hydroxy-2-naphthoic acid appears to be documented in a 1943 paper by R. D. Haworth, B. Jones, and Y. M. Way in the Journal of the Chemical Society. This places the formal discovery of this particular isomer in the mid-20th century, a period of significant advancement in synthetic organic chemistry. Research into various hydroxynaphthoic acid isomers was driven by the burgeoning dye industry and the search for new pharmaceutical precursors.

Physicochemical and Spectral Data

A summary of the key quantitative data for 4-hydroxy-naphthalene-2-carboxylic acid is presented in the table below. This information is critical for its identification, purification, and application in synthetic and analytical workflows.

| Property | Value |

| IUPAC Name | 4-hydroxynaphthalene-2-carboxylic acid |

| CAS Number | 1573-91-7 |

| Molecular Formula | C₁₁H₈O₃ |

| Molecular Weight | 188.18 g/mol |

| Melting Point | 220-222 °C[1], 225-226 °C[2] |

| Boiling Point (est.) | 411.6 °C at 760 mmHg |

| Density (est.) | 1.399 g/cm³ |

| LogP (computed) | 2.32 |

| Polar Surface Area | 57.53 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

Note: Some physical properties are estimated from computational models due to a lack of extensive experimental data in the literature.

Experimental Protocols

While the original 1943 synthesis protocol by Haworth et al. is not readily accessible, a representative experimental protocol for the synthesis of a closely related and commercially significant isomer, 3-hydroxy-2-naphthoic acid, via the Kolbe-Schmitt reaction is provided below. This method illustrates the general principles involved in the carboxylation of naphthols.

Representative Synthesis: Preparation of 3-Hydroxy-2-naphthoic Acid via the Kolbe-Schmitt Reaction

Materials:

-

2-Naphthol

-

Potassium hydroxide

-

Carbon dioxide (gas or solid)

-

Hydrochloric acid (concentrated)

-

Water

-

Suitable solvent (e.g., xylene or an inert high-boiling solvent)

-

High-pressure autoclave equipped with a stirrer and temperature control

Procedure:

-

Formation of Potassium Naphthoxide: In a suitable reaction vessel, dissolve potassium hydroxide in water and add 2-naphthol. Heat the mixture under reduced pressure to remove the water, yielding anhydrous potassium 2-naphthoxide as a dry powder.

-

Carboxylation: Transfer the anhydrous potassium 2-naphthoxide to a high-pressure autoclave. Seal the vessel and introduce carbon dioxide to a pressure of 5-6 atm. Heat the mixture to approximately 200-230 °C with constant stirring. Maintain these conditions for several hours to allow for the carboxylation and subsequent thermal rearrangement to the more stable 3-hydroxy-2-naphthoic acid.

-

Work-up and Isolation: After cooling the reactor, the solid product is dissolved in hot water. The solution is then carefully acidified with concentrated hydrochloric acid until it is acidic to Congo red paper (pH ~3).

-

Purification: The precipitated crude 3-hydroxy-2-naphthoic acid is collected by filtration, washed with cold water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Biological Activity and Signaling Pathways

Recent studies have identified a significant biological role for 4-hydroxy-naphthalene-2-carboxylic acid as an agonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, as well as in immune responses and cell development.

Upon binding to a ligand such as 4-hydroxy-naphthalene-2-carboxylic acid, the AhR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription. Among the most prominent target genes are those of the Cytochrome P450 family 1 (CYP1), including CYP1A1 and CYP1B1. These enzymes are involved in the phase I metabolism of a wide range of endogenous and exogenous compounds.

The activation of the AhR signaling pathway by 4-hydroxy-naphthalene-2-carboxylic acid is a key aspect of its toxicological and potential pharmacological profile.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation.

Conclusion

4-hydroxy-naphthalene-2-carboxylic acid, while a less common isomer, holds a distinct place in the chemical landscape. Its history, likely beginning with targeted synthesis in the 1940s, reflects a period of expanding knowledge in aromatic chemistry. The compound's ability to act as an agonist for the Aryl Hydrocarbon Receptor highlights its biological relevance and potential for further investigation in the fields of toxicology and pharmacology. This guide provides a foundational understanding of this molecule, serving as a valuable resource for scientists and researchers engaged in the study and application of hydroxynaphthoic acids and their derivatives.

References

Spectral Analysis of 4-Hydroxy-2-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 4-Hydroxy-2-naphthoic acid across Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra for this specific isomer, this guide presents predicted data based on the analysis of its isomers and established principles of spectroscopic analysis for aromatic carboxylic acids. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the known spectral characteristics of closely related isomers such as 1-Hydroxy-2-naphthoic acid and 3-Hydroxy-2-naphthoic acid, as well as general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | -COOH |

| ~9-10 | Singlet (broad) | 1H | Ar-OH |

| ~8.0-8.5 | Multiplet | 2H | Aromatic Protons |

| ~7.2-7.8 | Multiplet | 3H | Aromatic Protons |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165-175 | -COOH |

| ~150-160 | C-OH |

| ~135-140 | Quaternary Aromatic Carbon |

| ~120-135 | Aromatic CH |

| ~110-120 | Aromatic CH |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3200 | Broad | O-H stretch (Phenolic) |

| ~1700-1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, 1580, 1500 | Medium-Strong | C=C stretch (Aromatic) |

| ~1300-1200 | Strong | C-O stretch |

| ~900 | Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 188 | [M]⁺ (Molecular Ion) |

| 171 | [M-OH]⁺ |

| 143 | [M-COOH]⁺ |

| 115 | Fragmentation of naphthalene ring |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for a compound such as this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 90°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr) of spectroscopic grade

-

Agate mortar and pestle

-

Hydraulic press for pellet making

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet die and press it under high pressure (several tons) to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

This compound sample

-

Suitable solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (typically in the µg/mL to ng/mL range).

-

Instrument Setup and Calibration:

-

Calibrate the mass spectrometer using a standard calibration compound to ensure mass accuracy.

-

Set the ionization source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

-

If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

Solubility Profile of 4-Hydroxy-2-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxy-2-naphthoic acid, a key intermediate in the synthesis of various active compounds. Understanding the solubility of this molecule is critical for its handling, formulation, and application in research and development. This document outlines known solubility data, provides a detailed experimental protocol for determining solubility, and presents a visual workflow to guide researchers in their solvent selection and solubility testing processes.

Solubility Data

Quantitative solubility data for this compound in a wide range of solvents is not extensively available in the public domain. However, based on available information for the compound and its isomers, a general solubility profile can be inferred. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Method |

| Dimethyl Sulfoxide (DMSO) | ≥ 42 mg/mL (≥ 223.19 mM)[1] | Not Specified | Not Specified |

Note: The "≥" symbol indicates that the saturation point was not reached at this concentration.

Table 2: Qualitative Solubility and Analogs

| Compound | Water | Alcohols (Ethanol, Methanol) | Ethers (Diethyl Ether) | Other Organic Solvents |

| This compound | Likely sparingly soluble | Likely soluble | Likely soluble | Soluble in DMSO[1] |

| 1-Hydroxy-2-naphthoic acid | Insoluble in cold water | Freely soluble | Freely soluble | Freely soluble in benzene |

| 2-Naphthoic acid | Slightly soluble in hot water[2] | Soluble[2] | Soluble[2] | - |

| 3-Hydroxy-2-naphthoic acid | Very poor solubility (0.047 g/100mL) | Soluble | - | Soluble in benzene, chloroform[3] |

The structural similarities between these compounds suggest that this compound is likely to exhibit good solubility in polar organic solvents and limited solubility in aqueous solutions. For applications requiring specific solvent systems not listed, it is recommended to experimentally determine the solubility.

Experimental Protocols for Solubility Determination

For researchers needing to determine the solubility of this compound in a specific solvent, the shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC) is a robust and widely accepted approach.[4][5][6][7][8] As an alternative to experimental determination, Quantitative Structure-Activity Relationship (QSAR) models can be employed as an in silico method to predict aqueous solubility.[9][10][11][12]

Shake-Flask Method for Equilibrium Solubility

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

HPLC system with a UV detector

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

-

Solvent Addition: Add a known volume of the solvent of interest to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-48 hours).[4]

-

Phase Separation: After equilibration, let the vial stand to allow the excess solid to sediment. For finer suspensions, centrifuge the vial to pellet the undissolved solid.[4]

-

Sample Collection: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.[4][7]

-

Dilution: Accurately dilute the clear filtrate with the mobile phase to be used in the HPLC analysis to bring the concentration within the range of the calibration curve.

-

Quantification: Analyze the diluted filtrate using a validated HPLC method to determine the concentration of this compound.

HPLC Method for Quantification

A reversed-phase HPLC method with UV detection is suitable for quantifying the concentration of this compound.

Instrumentation and Conditions (Example):

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[13]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[13] The acidic mobile phase helps to ensure the carboxylic acid group is protonated, leading to better peak shape.

-

Flow Rate: 1.0 mL/min.[13]

-

Column Temperature: 30 °C.[13]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (e.g., 254 nm).[13]

-

Injection Volume: 10 µL.[13]

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the diluted filtrate from the shake-flask experiment.

-

Concentration Calculation: Determine the peak area of the sample and use the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Solubility Calculation: Account for the dilution factor to determine the original concentration in the saturated solution. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Visualized Workflows

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the key relationships in the analytical process.

Caption: Experimental workflow for solubility determination.

Caption: Key relationships in the HPLC analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-萘甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. benchchem.com [benchchem.com]

- 9. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Thermal Stability of 4-Hydroxy-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Hydroxy-2-naphthoic acid is an aromatic hydroxy carboxylic acid with potential applications in pharmaceuticals and as a chemical intermediate. Its thermal stability is a critical parameter for drug development, manufacturing, and storage, as it dictates the compound's ability to withstand various processing temperatures without degradation. Understanding the thermal properties, including melting point and decomposition temperature, is essential for ensuring product quality, safety, and efficacy.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties provide a baseline for understanding its behavior under thermal stress.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₈O₃ | [1][2][3] |

| Molecular Weight | 188.18 g/mol | [1][2][4] |

| CAS Number | 1573-91-7 | [1][2][3] |

| Melting Point | 220-222 °C | [4] |

| 225-226 °C | [5] | |

| Boiling Point (Predicted) | 411.6 ± 28.0 °C | [1][6] |

| Density (Predicted) | 1.399 ± 0.06 g/cm³ | [1][6] |

| Appearance | Off-White to yellow Solid | [4][6] |

| Solubility | Insoluble in cold water. Soluble in alcohol, ether, and alkaline solutions. | [7][8] |

Thermal Analysis of Hydroxynaphthoic Acid Isomers

Due to the lack of specific TGA and DSC data for this compound in the reviewed literature, this section presents available data for its isomers: 1-Hydroxy-2-naphthoic acid, 3-Hydroxy-2-naphthoic acid, and 6-Hydroxy-2-naphthoic acid. This comparative data provides valuable insights into the expected thermal behavior of this compound.

Table 2: Thermal Properties of Hydroxynaphthoic Acid Isomers

| Compound | Melting Point (°C) | Decomposition Characteristics | Reference(s) |

| 1-Hydroxy-2-naphthoic acid | 195-200 °C (decomposes) | Decomposes around its melting point. | [8] |

| 195-205 °C (decomposes) | [9] | ||

| 3-Hydroxy-2-naphthoic acid | 218-221 °C | Emits acrid smoke and irritating fumes upon heating to decomposition. | [10] |

| 222-223 °C | [11] | ||

| 217-223 °C (decomposes) | [12] | ||

| 6-Hydroxy-2-naphthoic acid | 240-250 °C | ||

| 246.0 to 250.0 °C |

The data suggests that hydroxynaphthoic acids are relatively stable solids, with melting points generally exceeding 190°C. The position of the hydroxyl and carboxylic acid groups on the naphthalene ring appears to influence the melting point and decomposition temperature. For instance, 6-Hydroxy-2-naphthoic acid exhibits the highest melting point among the listed isomers, suggesting greater thermal stability in the solid state. The decomposition of these compounds, particularly noted for the 1- and 3-isomers, indicates that thermal degradation occurs at or near their melting points.

Proposed Thermal Decomposition Pathways

The thermal decomposition of aromatic carboxylic acids can proceed through several mechanisms, primarily involving decarboxylation. The presence of a hydroxyl group can influence the decomposition pathway.

Figure 1: Proposed primary thermal decomposition pathway for this compound.

The primary thermal decomposition pathway for aromatic carboxylic acids is often decarboxylation, leading to the loss of carbon dioxide and the formation of the corresponding aromatic hydrocarbon.[13][14][15] In the case of this compound, this would result in the formation of 4-hydroxynaphthalene (a naphthol). This reaction can be influenced by factors such as the presence of catalysts, the atmosphere, and the heating rate.[13] At higher temperatures, the resulting naphthol may undergo further decomposition, leading to the formation of a carbonaceous residue (char) and various volatile organic compounds.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.[16][17] The following sections outline generalized experimental protocols that can be adapted for this purpose.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[18][19] This technique is ideal for determining the decomposition temperature and identifying mass loss events.

5.1.1. Experimental Workflow

Figure 2: A generalized workflow for Thermogravimetric Analysis (TGA).

5.1.2. Detailed Methodology

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).[20]

-

Instrument Setup:

-

Place the crucible in the TGA instrument's microbalance.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[20]

-

Set the temperature program to ramp from ambient temperature (e.g., 25°C) to a final temperature well above the expected decomposition point (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[19]

-

-

Data Acquisition: Initiate the temperature program and record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate.

-

Determine the onset temperature of decomposition, often defined as the temperature at which a specific percentage of mass loss (e.g., 5%) has occurred.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17] It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and can also provide information on decomposition.

5.2.1. Experimental Workflow

Figure 3: A generalized workflow for Differential Scanning Calorimetry (DSC).

5.2.2. Detailed Methodology

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (e.g., aluminum). Seal the pan hermetically to prevent sublimation. Prepare an empty, sealed pan to be used as a reference.[21][22]

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Set the temperature program. A common program involves an initial heating ramp (e.g., from 25°C to 250°C at 10°C/min) to observe the melting transition, followed by cooling and a second heating ramp to study any changes in thermal behavior.

-

-

Data Acquisition: Initiate the temperature program and record the differential heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic peaks, which correspond to events like melting, and exothermic peaks, which may indicate decomposition or crystallization.

-

Determine the onset temperature and peak temperature of the melting endotherm.

-

Analyze any exothermic events following the melt to characterize the decomposition process.

-

Conclusion

While direct experimental data on the thermal stability of this compound is sparse, a comprehensive understanding can be inferred from its physicochemical properties and a comparative analysis of its isomers. The compound is a stable solid with an expected melting point in the range of 220-226°C. Thermal decomposition is likely to occur at or near its melting point, with decarboxylation being the primary degradation pathway. For definitive characterization of its thermal stability, the detailed TGA and DSC experimental protocols provided in this guide are recommended. The resulting data will be invaluable for establishing safe handling, processing, and storage conditions for this compound in research and development settings.

References

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. This compound 98% | CAS: 1573-91-7 | AChemBlock [achemblock.com]

- 4. anaxlab.com [anaxlab.com]

- 5. Hydroxynaphthoic acid - Wikipedia [en.wikipedia.org]

- 6. This compound CAS#: 1573-91-7 [m.chemicalbook.com]

- 7. zhishangbio.com [zhishangbio.com]

- 8. 1-ヒドロキシ-2-ナフトエ酸 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 149231000 [thermofisher.com]

- 10. Page loading... [guidechem.com]

- 11. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Hydroxy-2-naphthoic acid, 98% 1 kg | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 13. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]

- 14. osti.gov [osti.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 17. wmtr.com [wmtr.com]

- 18. etamu.edu [etamu.edu]

- 19. infinitalab.com [infinitalab.com]

- 20. epfl.ch [epfl.ch]

- 21. engineering.purdue.edu [engineering.purdue.edu]

- 22. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Hydroxy-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformation of 4-Hydroxy-2-naphthoic acid (4H2NA), a significant organic compound with noted biological activity. While extensive searches for experimentally determined crystallographic data for this compound have not yielded a publicly available crystal structure, this document compiles available computed data, information on related isomers, and relevant spectroscopic information. Furthermore, it details generalized experimental protocols for key structural determination techniques and explores the compound's interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway, a crucial aspect of its biological function.

Molecular Structure and Properties

This compound, with the chemical formula C₁₁H₈O₃, is a derivative of naphthalene.[1][2] Its structure consists of a naphthalene ring system substituted with a hydroxyl (-OH) group at the 4-position and a carboxylic acid (-COOH) group at the 2-position.

Computed Molecular Properties

While experimental crystallographic data is not available, computational models provide valuable insights into the molecule's properties.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈O₃ | [1][2] |

| Molecular Weight | 188.18 g/mol | [1][2] |

| CAS Number | 1573-91-7 | [1] |

| XLogP3 | 1.9 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 57.5 Ų | [2] |

Structural Isomers

Crystallographic data for isomers of this compound are available and can offer comparative insights into bond lengths and angles within the hydroxynaphthoic acid framework.

Table 1.2.1: Crystallographic Data for 1-Hydroxy-2-naphthoic acid [3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 6.9798 |

| b (Å) | 3.8107 |

| c (Å) | 32.790 |

| α (°) | 90.00 |

| β (°) | 93.901 |

| γ (°) | 90.00 |

Table 1.2.2: Crystallographic Data for 6-Hydroxy-2-naphthoic acid [4][5]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6478 |

| b (Å) | 5.2261 |

| c (Å) | 18.7921 |

| β (°) | 94.518 |

Molecular Conformation

The conformation of this compound is influenced by the planarity of the naphthalene ring and the orientation of the hydroxyl and carboxylic acid substituents. Intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups is possible and would significantly impact the molecule's preferred conformation and reactivity. The single rotatable bond is between the carboxylic acid group and the naphthalene ring.

Spectroscopic Data

Table 3.1: Expected Spectroscopic Features for this compound

| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons | δ 7.0 - 8.5 ppm |

| Carboxylic Acid Proton | δ 10 - 13 ppm | |

| Hydroxyl Proton | δ 5 - 9 ppm (variable) | |

| ¹³C NMR | Naphthalene Carbons | δ 110 - 140 ppm |

| Carboxylic Carbon | δ 165 - 185 ppm | |

| FT-IR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) |

| O-H Stretch (Phenol) | 3200 - 3600 cm⁻¹ | |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 cm⁻¹ | |

| C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ |

Experimental Protocols

The following sections detail generalized protocols for the primary techniques used in the structural determination of organic molecules like this compound.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.

Experimental Workflow:

Protocol:

-

Crystal Growth: High-purity this compound is dissolved in a suitable solvent or solvent mixture. Single crystals are grown through slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are then refined, and hydrogen atoms are located. The final structure is validated for geometric and crystallographic quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms in a molecule.

Protocol:

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired. Advanced 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity.

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to assign the resonances to specific atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol:

-

Sample Preparation: A small amount of solid this compound is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: A background spectrum of the KBr pellet or empty ATR crystal is recorded. The sample is then scanned to obtain the infrared spectrum.

-

Spectral Analysis: The absorption bands in the spectrum are assigned to the characteristic vibrational frequencies of the functional groups (e.g., O-H, C=O, C=C).

Biological Activity and Signaling Pathway

This compound has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, cell growth, and differentiation.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand, such as this compound, to the cytosolic AhR complex.

Pathway Description:

-

Ligand Binding: In the cytoplasm, this compound binds to the Aryl Hydrocarbon Receptor (AhR), which is part of a cytosolic complex with heat shock protein 90 (HSP90), X-associated protein 2 (XAP2), and p23.

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR complex, leading to its translocation into the nucleus.

-

Heterodimerization: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).

-

DNA Binding and Gene Transcription: The AhR-ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of genes encoding phase I and phase II metabolizing enzymes, such as cytochrome P450s (e.g., CYP1A1, CYP1B1).

Conclusion

While a definitive experimental crystal structure of this compound remains to be publicly documented, a comprehensive understanding of its molecular characteristics can be inferred from computational data, the analysis of its isomers, and spectroscopic evidence. This guide provides a foundational understanding of its structure, conformation, and a key biological pathway it modulates. The provided experimental protocols serve as a practical reference for researchers engaged in the structural elucidation of this and similar molecules. Further research, particularly the determination of its crystal structure, will be invaluable for a more precise understanding of its structure-activity relationship and for guiding future drug development efforts.

References

- 1. This compound 98% | CAS: 1573-91-7 | AChemBlock [achemblock.com]

- 2. echemi.com [echemi.com]

- 3. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The crystal structure of a new polymorph of 6-hydroxy-2-n... [degruyterbrill.com]

A Comprehensive Technical Review of 4-Hydroxy-2-naphthoic Acid and its Analogs: From Synthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthoic acid scaffold, a bicyclic aromatic carboxylic acid, represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging with a diverse array of biological targets. Among its many derivatives, 4-hydroxy-2-naphthoic acid and its analogs have emerged as a focal point of intensive research, exhibiting a wide spectrum of pharmacological activities. These compounds have shown promise as modulators of key signaling pathways implicated in inflammation, cancer, and neurological disorders. This technical guide provides an in-depth review of the current state of knowledge on this compound and its analogs, encompassing their synthesis, biological activities, and mechanisms of action. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this exciting area of drug discovery.

Synthesis of this compound and its Analogs

The synthetic routes to this compound and its derivatives are diverse, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

Core Synthesis: The Kolbe-Schmitt Reaction

The fundamental synthesis of hydroxy-naphthoic acids, including the this compound core, is often achieved through the Kolbe-Schmitt reaction. This carboxylation reaction involves the treatment of a naphthoxide with carbon dioxide under pressure and at elevated temperatures. The regioselectivity of the carboxylation is influenced by the choice of the alkali metal cation and reaction conditions. For instance, the use of potassium hydroxide can favor the formation of 4-hydroxybenzoic acid from phenol, and this principle can be extended to naphthol substrates.[1]

Synthesis of Key Analogs

1. 1-Hydroxy-2-naphthoic Acid: This isomer can be prepared from alpha-naphthol through a similar Kolbe-Schmitt type carboxylation process. The reaction typically involves the formation of potassium alpha-naphtholate followed by carboxylation under anhydrous conditions in a suitable solvent like dibutyl carbitol.

2. 3-Amino-2-naphthoic Acid Derivatives: These analogs are often synthesized from 3-hydroxy-2-naphthoic acid. A common method involves a high-pressure reaction with ammonium hydroxide and a catalyst like zinc chloride. The resulting 3-amino-2-naphthoic acid can then be further modified.

3. 4-Phenyl-2-naphthoic Acid Derivatives: This class of compounds, which has shown significant activity as P2Y14 receptor antagonists, is typically synthesized through a multi-step process. A key step often involves a Suzuki coupling reaction between a boronic acid or ester derivative of one aromatic ring and a halide of the other. For example, a substituted bromophenyl intermediate can be coupled with a naphthalenyl boronic acid pinacol ester to form the 4-phenyl-2-naphthoic acid core structure.

Biological Activities and Therapeutic Potential

Analogs of this compound have demonstrated a broad range of biological activities, with the most prominent being their roles as anti-inflammatory, anticancer, and neurological agents.

Anti-inflammatory Activity

Several analogs of this compound exhibit potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

-

Aryl Hydrocarbon Receptor (AhR) Agonism: 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA), a bacterial metabolite, and to a lesser extent, 1-hydroxy- and this compound, act as agonists of the Aryl Hydrocarbon Receptor (AhR).[2][3] Activation of AhR can lead to the induction of cytochrome P450 enzymes like CYP1A1 and CYP1B1 and has been shown to have anti-inflammatory effects in the gut.[2][3]

-

P2Y14 Receptor Antagonism: A significant area of research has focused on 4-phenyl-2-naphthoic acid derivatives as potent and selective antagonists of the P2Y14 receptor.[4] This receptor is activated by UDP-sugars and is implicated in inflammatory processes, including neutrophil chemotaxis and eosinophil migration.[4] Antagonism of the P2Y14 receptor represents a promising strategy for the treatment of inflammatory diseases such as asthma and chronic pain.[4]

-

NF-κB and MAPK Pathway Inhibition: Methyl-1-hydroxy-2-naphthoate, a derivative of 1-hydroxy-2-naphthoic acid, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[5] Its mechanism of action involves the suppression of the NF-κB and MAPK (JNK and p38) signaling pathways, leading to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), IL-1β, and IL-6.[5]

Anticancer Activity

The naphthoquinone scaffold, which is structurally related to dihydroxy-naphthoic acids, is a well-established pharmacophore in anticancer drug discovery. Derivatives of 1,4-naphthoquinone have shown significant cytotoxic effects against various cancer cell lines.

The anticancer mechanisms of these compounds are often multifactorial and can include:

-

Induction of Apoptosis: Many naphthoquinone derivatives trigger programmed cell death in cancer cells.

-

Generation of Reactive Oxygen Species (ROS): These compounds can undergo redox cycling, leading to oxidative stress and cell death.

-

Inhibition of Key Enzymes: Naphthoquinones have been shown to inhibit enzymes crucial for cancer cell survival and proliferation, such as topoisomerase and lactate dehydrogenase.[6]

-

Modulation of Signaling Pathways: Regulation of cancer-related signaling pathways, including the PI3K and STAT3 pathways, has been observed.[6][7]

Neurological Activity

Derivatives of 2-naphthoic acid have been identified as allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. Overactivation of NMDA receptors is implicated in various neurological disorders. Certain 2-naphthoic acid analogs act as antagonists of the NMDA receptor, with some showing selectivity for specific GluN2 subunits. This modulatory activity presents a potential therapeutic avenue for conditions associated with NMDA receptor dysfunction.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative analogs of this compound.

Table 1: P2Y14 Receptor Antagonist Activity of 4-Phenyl-2-naphthoic Acid Derivatives

| Compound | Structure | IC50 (nM) | Ki (nM) | Reference |

| PPTN (1) | 4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid | 6-8 | 0.43 | [4] |

| MRS4833 (15) | 4-(4-((1R,5S,6r)-6-hydroxy-3-azabicyclo[3.1.1]heptan-6-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid | 5.92 | - | [4] |

| Analog 7 | 4-(4-(2-azaspiro[3.3]heptan-6-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid | 9.69 | - | [4] |

| Analog 11 | 4-(4-(5-hydroxyoctahydrocyclopenta[c]pyrrol-5-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid | 9.48 | - | [4] |

Table 2: NMDA Receptor Antagonist Activity of 2-Naphthoic Acid Derivatives

| Compound | Structure | Receptor Subtype | IC50 (µM) | Reference |

| UBP618 | 1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid | All subtypes | ~2 | |

| UBP628 | 1-bromo-6-phenylnaphthalene-3-carboxylic acid | GluN1/GluN2A selective | - | |

| UBP608 | 1-bromo-6-phenylnaphthalene-2-carboxylic acid | GluN1/GluN2A selective | - |

Table 3: Anticancer Activity of 1,4-Naphthoquinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 11 | HepG2, HuCCA-1, A549, MOLT-3 | 0.15 - 1.55 | [8] |

| Compound 14 | HepG2, HuCCA-1, A549, MOLT-3 | 0.27 - 14.67 | [8] |

| Compound 10 | HepG2, HuCCA-1, A549, MOLT-3 | 1.38 - 13.60 | [8] |

| PD9, PD10, PD11, PD13, PD14, PD15 | DU-145, MDA-MB-231, HT-29 | 1 - 3 | [7] |

Experimental Protocols

Aryl Hydrocarbon Receptor (AhR) Activation Assay (Luciferase Reporter Assay)

This protocol describes a cell-based assay to determine the ability of a test compound to activate the AhR signaling pathway.

-